2-Methylbenzyl benzoate
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Overview
Description
2-Methylbenzyl benzoate, also known as benzoic acid, (2-methylphenyl)methyl ester, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is an ester formed from the reaction of benzoic acid and 2-methylbenzyl alcohol. This compound is used in various applications, including as a fragrance ingredient and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Nitro-substituted derivatives of this compound.
Scientific Research Applications
2-Methylbenzyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in perfumery and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and fragrances.
Propyl benzoate: An ester of benzoic acid and propanol, used in cosmetics and personal care products.
Uniqueness
2-Methylbenzyl benzoate is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzoate esters and can affect its applications and interactions in various contexts .
Properties
CAS No. |
38418-11-0 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
NAIUTWJYNXOVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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